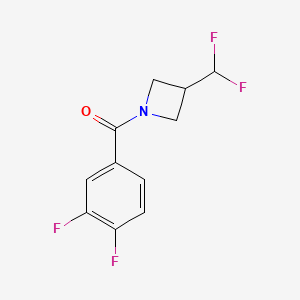
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as AZD9291, is a small molecule drug that is used in the treatment of non-small cell lung cancer (NSCLC). It belongs to the class of drugs called third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Mechanism of Action
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone selectively inhibits the mutant EGFR by binding to the ATP-binding pocket of the kinase domain. It forms a covalent bond with the cysteine residue at position 797, which is unique to the mutant EGFR. This results in inhibition of the downstream signaling pathways that are activated by the mutant EGFR, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a favorable safety profile with minimal toxicity. It has been shown to have a higher potency and selectivity for the mutant EGFR compared to other EGFR TKIs. It has also been shown to have a longer half-life, which allows for once-daily dosing. This compound has been shown to have a higher penetration into the central nervous system, which is important in the treatment of brain metastases.
Advantages and Limitations for Lab Experiments
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has several advantages for lab experiments. It has a high potency and selectivity for the mutant EGFR, which allows for the study of the downstream signaling pathways that are activated by the mutant EGFR. It has a longer half-life, which allows for sustained inhibition of the mutant EGFR. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. One direction is the combination of this compound with other targeted therapies or immunotherapies to improve its efficacy and overcome resistance. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from this compound. Additionally, the use of this compound in other types of cancer with EGFR mutations is an area of future research. Finally, the optimization of the synthesis method and formulation of this compound is an area of ongoing research to improve its bioavailability and pharmacokinetics.
Conclusion
This compound is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutated NSCLC. Its high potency and selectivity for the mutant EGFR, longer half-life, and favorable safety profile make it an attractive option for the treatment of NSCLC. Ongoing research and development of this compound will continue to improve its efficacy and overcome resistance, and expand its use in other types of cancer with EGFR mutations.
Synthesis Methods
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is synthesized by reacting (3,4-difluorophenyl)methanone with (3-(difluoromethyl)azetidin-1-yl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and water at elevated temperature and pressure. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs. This compound has been shown to selectively inhibit the mutant EGFR while sparing the wild-type EGFR, thus reducing the risk of toxicity. It has also been shown to have a longer progression-free survival compared to other EGFR TKIs.
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c12-8-2-1-6(3-9(8)13)11(17)16-4-7(5-16)10(14)15/h1-3,7,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIHQQVVODDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
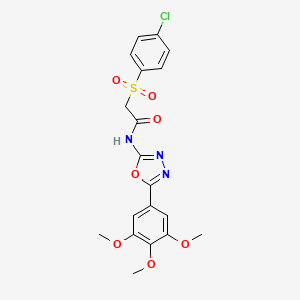
![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)
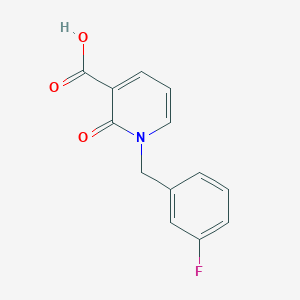

![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)
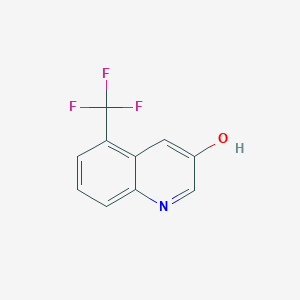
![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)

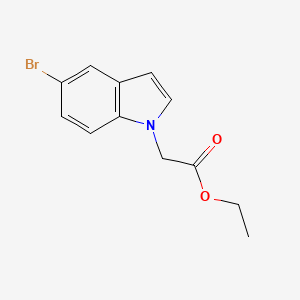
![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)
